molecular formula C16H18 B3056528 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene CAS No. 721-34-6

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene

Cat. No.: B3056528
CAS No.: 721-34-6
M. Wt: 210.31 g/mol
InChI Key: BRRCYHJYRWUFIP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is an organic compound with the molecular formula C15H16. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a 3-methylphenylmethyl group. This compound is also known by other names such as 3,4’-Dimethyldiphenylmethane and 1-Methyl-3-(4-methylbenzyl)benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation methods but optimized for large-scale operations. This includes using continuous flow reactors and recycling catalysts to improve efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups at different positions.

    1,3-Dimethylbenzene (m-Xylene): Lacks the additional 3-methylphenylmethyl group.

    1,2-Dimethylbenzene (o-Xylene): Methyl groups are adjacent to each other

Uniqueness

1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3-dimethyl-2-[(3-methylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-12-6-4-9-15(10-12)11-16-13(2)7-5-8-14(16)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRCYHJYRWUFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492099
Record name 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-34-6
Record name 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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